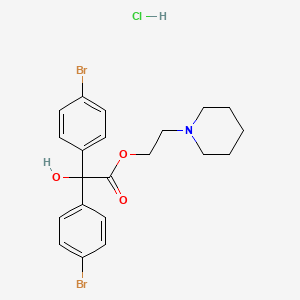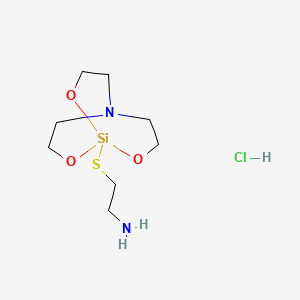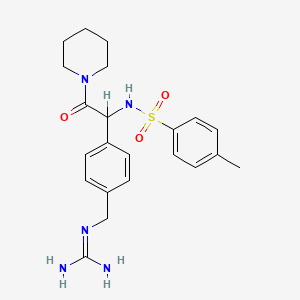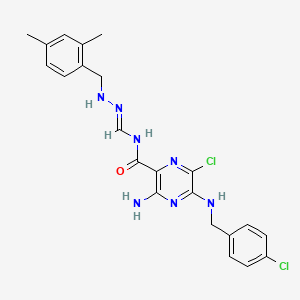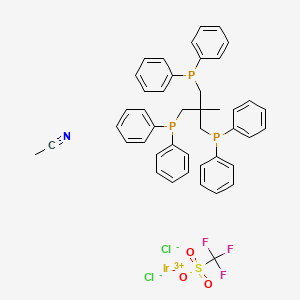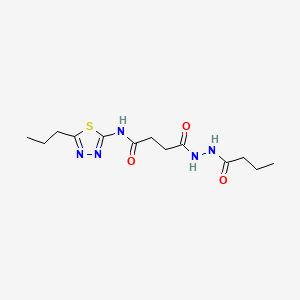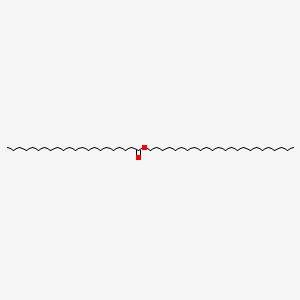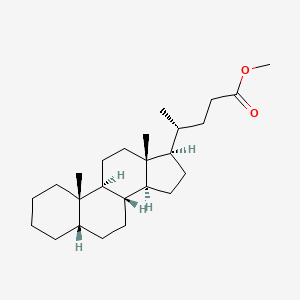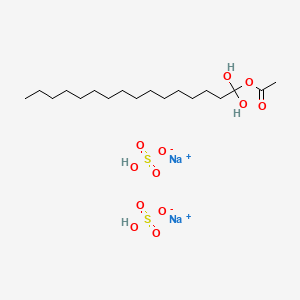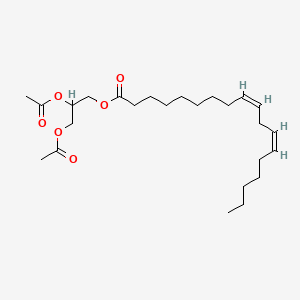
Glyceryl diacetate 1-linoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl diacetate 1-linoleate, also known as 9,12-octadecadienoic acid (Z,Z)-, 2,3-bis(acetyloxy)propyl ester, is a chemical compound with the molecular formula C25H42O6 and a molecular weight of 438.5974 g/mol . This compound is an ester formed from the reaction of glycerol with linoleic acid and acetic acid. It is characterized by its racemic stereochemistry and the presence of two E/Z centers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glyceryl diacetate 1-linoleate can be synthesized through the esterification of glycerol with linoleic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures with continuous stirring. The product is then purified through distillation or other separation techniques to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Glyceryl diacetate 1-linoleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: New ester derivatives.
Wissenschaftliche Forschungsanwendungen
Glyceryl diacetate 1-linoleate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its effects on lipid metabolism and gut microbiota.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory properties and its role in lipid metabolism.
Wirkmechanismus
The mechanism of action of glyceryl diacetate 1-linoleate involves its interaction with lipid metabolic pathways. It is believed to modulate lipid metabolism by influencing the activity of enzymes involved in lipid synthesis and degradation. Additionally, it has been shown to affect the gut microbiota, leading to changes in the composition of intestinal bacteria and subsequent effects on lipid metabolism and inflammation .
Vergleich Mit ähnlichen Verbindungen
- Glyceryl trilinoleate
- Glyceryl 1-oleate-2,3-dilinoleate
- Glyceryl 1-palmitate-2,3-dilinoleate
- Glyceryl 1,3-dioleate-2-linoleate
- Glyceryl 1-palmitate-2-linoleate-3-oleate
- Glyceryl trioleate
- Glyceryl 1-palmitate-2,3-dioleate
Comparison: Glyceryl diacetate 1-linoleate is unique due to its specific esterification pattern and the presence of linoleic acid. Compared to other similar compounds, it exhibits distinct properties in terms of lipid metabolism modulation and anti-inflammatory effects. Its unique structure allows for specific interactions with lipid metabolic pathways and gut microbiota, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
55320-04-2 |
|---|---|
Molekularformel |
C25H42O6 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
2,3-diacetyloxypropyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C25H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h8-9,11-12,24H,4-7,10,13-21H2,1-3H3/b9-8-,12-11- |
InChI-Schlüssel |
BVIPVQLDRBBSFA-MURFETPASA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



